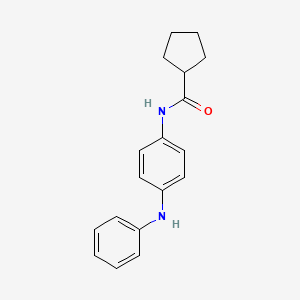![molecular formula C18H15N3O4 B5723213 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)
2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one involves its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. Additionally, 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one have been extensively studied. It has been shown to improve cognitive function and memory in animal models, which may be due to its ability to increase the levels of acetylcholine in the brain. Additionally, 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
The limitations of using 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its potential toxicity and limited solubility in water. Additionally, the compound may have limited stability under certain conditions, which can affect its effectiveness in experiments.
未来方向
There are several future directions for the study of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new derivatives of the compound with improved solubility and stability. Additionally, further studies are needed to determine the potential therapeutic applications of the compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the potential toxic effects of the compound need to be further studied to determine its safety for use in humans.
合成方法
The synthesis of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one.
科学研究应用
2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been studied for its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. Additionally, 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)18-19-16(11-17(22)25-18)13-4-3-5-15(10-13)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPDMNYKKCVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

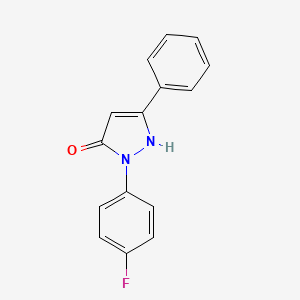
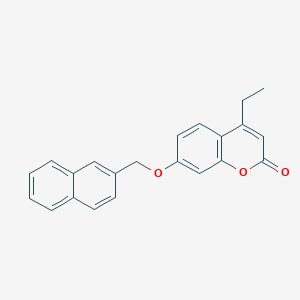
![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
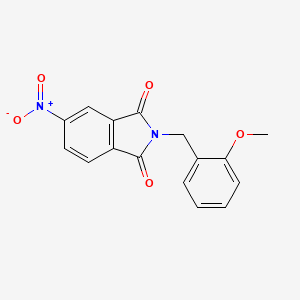
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
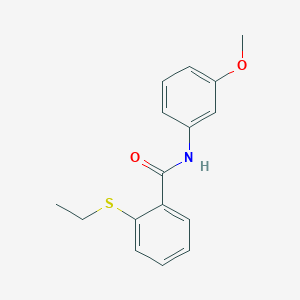
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

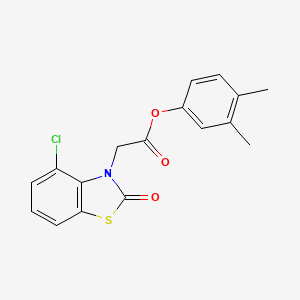
![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
